molecular formula C44H68N10O9 B013218 CALP3

CALP3

Cat. No.: B013218
M. Wt: 881.1 g/mol
InChI Key: OBMFGXCPBIYSPH-FFIZALLVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

CALP3, also known as “(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]hexanoic acid” or “VKFGVGFK”, is a potent Ca2+ channel blocker . It primarily targets EF hand motifs of Ca2+ -binding proteins . These proteins play a crucial role in the regulation of calcium signaling within cells .

Mode of Action

This compound interacts with its targets by activating the EF hand motifs of Ca2+ -binding proteins . This interaction allows this compound to functionally mimic increased intracellular calcium ([Ca2+]i) by modulating the activity of Calmodulin (CaM) , Ca2+ channels , and pumps . This modulation results in changes in calcium signaling within the cell .

Biochemical Pathways

The activation of EF hand motifs by this compound affects the calcium signaling pathway . Calcium is a common signaling mechanism, as it exerts allosteric regulatory effects on many enzymes and proteins when it enters the cytoplasm . By modulating the activity of CaM, Ca2+ channels, and pumps, this compound can influence the regulation of many processes in various cellular compartments .

Pharmacokinetics

These properties play a crucial role in drug discovery and chemical safety assessment

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the control of apoptosis . By modulating the activity of CaM, Ca2+ channels, and pumps, this compound can functionally mimic increased [Ca2+]i, which has the potential to control apoptosis in diseases such as AIDS or neuronal loss due to ischemia .

Action Environment

Environmental factors can influence the action, efficacy, and stability of compounds like this compound. In general, factors such as temperature, pH, and the presence of other molecules can affect the activity and stability of bioactive compounds

Preparation Methods

Synthetic Routes and Reaction Conditions: CALP3 is synthesized starting from Fmoc-Asp (PEG-PS)-OAl. The synthesis involves the formation of cyclic this compound, which is unable to inhibit calcium influx and serves as a negative control .

Industrial Production Methods: The industrial production of this compound involves the use of solid-phase peptide synthesis (SPPS) techniques. The peptide is synthesized on a resin, and the final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Properties

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H68N10O9/c1-27(2)37(47)42(60)51-31(19-11-13-21-45)40(58)53-33(23-29-15-7-5-8-16-29)39(57)48-26-36(56)54-38(28(3)4)43(61)49-25-35(55)50-34(24-30-17-9-6-10-18-30)41(59)52-32(44(62)63)20-12-14-22-46/h5-10,15-18,27-28,31-34,37-38H,11-14,19-26,45-47H2,1-4H3,(H,48,57)(H,49,61)(H,50,55)(H,51,60)(H,52,59)(H,53,58)(H,54,56)(H,62,63)/t31-,32-,33-,34-,37-,38-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBMFGXCPBIYSPH-FFIZALLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC(C(C)C)C(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCCN)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCCN)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H68N10O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

881.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
CALP3
Reactant of Route 2
CALP3
Reactant of Route 3
CALP3
Reactant of Route 4
CALP3
Reactant of Route 5
CALP3
Reactant of Route 6
CALP3
Customer
Q & A

Q1: What is the significance of identifying phosphorylated CALP3 in rat brain mitochondria?

A: The identification of phosphorylated this compound (p94) in rat brain mitochondria is significant because it suggests a potential role for this protein in regulating the opening of the mitochondrial permeability transition pore (mPTP) []. The mPTP is a large channel that forms in the mitochondrial membrane under conditions of stress, and its opening can lead to cell death. The fact that this compound is phosphorylated upon mPTP opening suggests that it may be involved in regulating this process.

Q2: How does the calpain inhibitor, calpeptin, affect mPTP opening and what does this tell us about this compound's role?

A: Research has shown that calpeptin, a known calpain inhibitor, can suppress Ca2+ efflux from mitochondria, thereby preventing mPTP opening []. This finding further supports the idea that this compound, a member of the calpain family, plays a role in regulating mPTP. The ability of calpeptin to inhibit mPTP opening suggests that this compound activity might be necessary for this process to occur. Further research is needed to fully elucidate the specific mechanisms by which this compound influences mPTP opening and its downstream consequences.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.